6-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound that belongs to the benzoxazine family. This compound features a benzene ring fused to an oxazine ring, with a methoxy group at the 6-position and a methyl group at the 2-position. The compound is known for its potential applications in various fields, including medicinal chemistry and materials science.
This compound can be classified as a member of the benzoxazine derivatives, which are recognized for their diverse biological activities and utility in polymer chemistry. Benzoxazines are characterized by their ability to undergo polymerization upon heating, making them valuable in the development of high-performance materials. The specific compound under discussion has been synthesized and studied for its biological properties, particularly its potential as an antimicrobial and anticancer agent .
The synthesis of 6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine can be achieved through various methods. A commonly employed approach involves the cyclization of appropriate precursors:
The synthesis process typically involves:
This method allows for the generation of the benzoxazine scaffold efficiently.
The molecular structure of 6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can be represented as follows:
Key structural data include:
The compound's structure features a methoxy group (-OCH₃) at the 6-position and a methyl group (-CH₃) at the 2-position of the benzoxazine ring.
6-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine can undergo several chemical transformations:
The oxidation process typically results in:
Reduction leads to:
The mechanism of action for 6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one primarily revolves around its interactions with biological targets:
6-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one exhibits several notable physical properties:
Key chemical properties include:
These properties make it suitable for various applications in both research and industry.
6-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has several significant applications:
6-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one and related derivatives exhibit dual mechanisms against human topoisomerase I (hTopo I). Catalytic inhibitors prevent enzyme-DNA binding or relaxation activity without stabilizing DNA-enzyme complexes. For example, derivatives like BONC-001 (bearing an OH group at R position) achieve catalytic inhibition (IC₅₀: 8.34 mM) by obstructing enzyme-substrate binding in an undefined manner, as confirmed through electrophoretic mobility shift assays (EMSA) [1]. In contrast, topoisomerase poisons stabilize the covalent DNA-topoisomerase complex ("cleavage complex"), leading to lethal DNA strand breaks. The methyl-substituted derivative BONC-013 acts as a potent poison (IC₅₀: 0.0006 mM), which is ~56-fold stronger than camptothecin (IC₅₀: 0.034 mM). Notably, BONC-013 operates independently of DNA intercalation, confirmed via T4 DNA ligase assays [1].
Table 1: Mechanisms of Key Benzoxazine Derivatives
Compound | R Group | R₁/R₂ Substituents | IC₅₀ (mM) | Mechanism |
---|---|---|---|---|
BONC-001 (Analog) | OH | H/H | 8.34 | Catalytic inhibition |
BONC-013 | CH₂COOC₂H₅ | Cl/CH₃ | 0.0006 | Topoisomerase poisoning |
Camptothecin | - | - | 0.034 | Topoisomerase poisoning |
The methyl and methoxy substituents critically enhance efficacy against topoisomerase I. BONC-013's exceptional potency (IC₅₀: 0.6 µM) surpasses camptothecin and etoposide, primarily due to optimized electron-withdrawing groups (e.g., chloro at R₂) and alkyl chains (methyl at R₁) that facilitate DNA cleavage complex stabilization. Etoposide (targeting topoisomerase II) shows reduced efficacy in TNBC due to frequent drug-resistance pathways, whereas benzoxazines circumvent this via topoisomerase I-specific poisoning [1] [6].
The methoxy group at the C6/C7 positions (ring A) significantly enhances anticancer activity. Derivatives with 7-methoxy substitutions (e.g., Compound 11a) exhibit >50% growth inhibition in MDA-MB-231 (TNBC), PC-3 (prostate), and MIA PaCa-2 (pancreatic) cells at 25 µM. This is attributed to improved membrane permeability and electron donation, which augment interactions with hydrophobic enzyme pockets [7]. The N-methyl group (e.g., in Cappamensin A) further elevates potency (mean GI₅₀: 15.1 µM across six cancer lines) by reducing steric hindrance during target binding [4].
Table 2: Impact of Substituents on Anticancer Activity
Structural Feature | Example Compound | Activity Enhancement | Cancer Cell Lines Affected |
---|---|---|---|
7-OMe (Ring A) | 11a | >50% growth inhibition at 25 µM | MDA-MB-231, PC-3, MIA PaCa-2 |
N-CH₃ (Ring B) | Cappamensin A | Mean GI₅₀: 15.1 µM | Ovarian (1A9), Lung (A549), Breast (MCF-7) |
2-OH (Ring C) | 14f | IC₅₀: 7.84–16.2 µM | MDA-MB-231, U-87 MG |
Hydroxyl groups, particularly at the R position (e.g., BONC-001) or para-position on ring C (e.g., Compound 14f), are pivotal for catalytic inhibition. The OH group disrupts hTopo I-DNA binding by competitively occupying the enzyme’s active site or altering DNA topology. Demethylation of methoxy groups to hydroxyl (e.g., 14a–g) boosts activity 2–3 fold (e.g., 14f IC₅₀: 7.84 µM vs. methoxy precursor >25 µM) by enabling hydrogen-bond networks with Asp533 or Lys532 residues in hTopo I [1] [7].
In TNBC cells (MDA-MB-231, 4T1), 6-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one analogs induce apoptosis via mitochondrial dysfunction and ROS generation. These compounds downregulate anti-apoptotic Bcl-2/Bcl-xl and upregulate pro-apoptotic Bax, triggering cytochrome c release [3]. Concurrently, ROS accumulation (evidenced by N-acetyl cysteine-reversible effects) inactivates PI3K/Akt and NF-κB pathways, augmenting caspase-3 cleavage. Unlike conventional agents (e.g., doxorubicin), benzoxazines like YD277 activate the IRE1α-mediated ER stress pathway, increasing CHOP expression and inhibiting cyclin D1, which overcomes chemoresistance in TNBC xenografts [9].
Figure 1: Apoptotic Pathways Activated in TNBC
ROS Generation → Mitochondrial Dysfunction ↓ ↓ Bax Upregulation Cytochrome c Release ↓ ↓ Caspase-3 Activation → Apoptosis ↑ ER Stress (IRE1α/CHOP)
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: